5-Ethyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
5-Ethyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the properties of quinazoline and thiophene, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzimidazole with an appropriate aldehyde, followed by cyclization and functionalization steps . The reaction conditions often require the use of catalysts such as transition metals and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .
Scientific Research Applications
5-Ethyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Uniqueness
What sets 5-Ethyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline apart is its unique combination of quinazoline and thiophene moieties, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C20H17N3S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-ethyl-6-thiophen-2-yl-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C20H17N3S/c1-2-22-16-10-5-3-8-14(16)19-21-15-9-4-6-11-17(15)23(19)20(22)18-12-7-13-24-18/h3-13,20H,2H2,1H3 |
InChI Key |
FOYCDMJDYQJTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=CS5 |
Origin of Product |
United States |
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